2-methylpropane-1-sulfonic Acid
Description
2-Methylpropane-1-sulfonic acid, also known as 2-acrylamido-2-methylpropane-1-sulfonic acid (AMPS), is an organosulfonic acid with the molecular formula C₇H₁₃NO₄S and a molecular weight of 207.25 g/mol . Its CAS number is 15214-89-8, and it features a sulfonic acid group (-SO₃H) and an acrylamido moiety, which contribute to its high thermal stability (up to 200°C), hydrolysis resistance, and strong acidity (pKa ~1.5) . The compound’s unique structure enables diverse applications, including:
- Polymer synthesis: As a comonomer in hydrogels, ion-exchange resins, and superabsorbent polymers due to its ionic character .
- Surface modification: Enhances hydrophilicity and biocompatibility in nanoparticles and coatings .
- Industrial processes: Acts as a catalyst or stabilizer in oilfield chemicals and detergents .
Properties
IUPAC Name |
2-methylpropane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOZPUORKCHONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867523 | |
| Record name | 2-Methylpropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
- Reactants: Isobutene, oleum (SO3 in H2SO4), sulfur-containing organic acid (e.g., sulfuric acid or related sulfonic acids)
- Process:
- Oleum reacts with sulfur-containing organic acid to form a mixed anhydride.
- This mixed anhydride generates electrophilic species (HO3S+).
- The electrophilic sulfonic species attacks the double bond of isobutene, forming a carbocation intermediate bearing a sulfo group.
- Subsequent reaction steps yield 2-methylpropane-1-sulfonic acid.
Key Features:
- The electrophilic sulfonation mechanism ensures selective functionalization at the terminal carbon.
- The presence of sulfur-containing organic acids enhances the formation of reactive sulfonating species.
- The reaction is typically conducted under controlled temperature and acidic conditions to optimize yield and purity.
Experimental Outcomes and Purity Data
According to CN105399648A, the sulfonation process yields 2-methylpropane-1-sulfonic acid with:
| Parameter | Value |
|---|---|
| Purity | > 99% |
| Color (Chroma) | 15 to 18 (low coloration) |
| Reaction Yield | High (not explicitly quantified but implied by purity) |
| Reaction Conditions | Acidic medium with oleum and sulfur-containing organic acid |
This high purity and low coloration indicate a clean reaction with minimal side products or impurities, suitable for industrial applications.
Alternative Routes and Catalysts
While the primary route involves direct sulfonation of isobutene, other methods include:
- Use of Catalysts: Some processes employ mineral acids or organic sulfonic acids as catalysts to facilitate the sulfonation reaction.
- Reaction with Acrylonitrile: In related sulfonic acid derivatives (e.g., 2-acrylamido-2-methylpropanesulfonic acid), acrylonitrile is reacted with isobutene and oleum under acidic conditions to introduce amide functionality alongside sulfonation. This highlights the versatility of the sulfonation step in complex molecule synthesis.
Process Parameters and Considerations
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | Controlled, often ambient to moderate | To avoid decomposition or side reactions |
| Acid Concentration | High sulfuric acid concentration | Oleum provides reactive SO3 species |
| Reaction Time | Optimized for maximum conversion | Excessive time may cause degradation |
| Purification | Filtration, washing, drying | To remove residual acid and impurities |
Summary of Preparation Method Advantages
- High Purity: Achieved through controlled sulfonation with oleum and sulfur-containing acids.
- Scalability: Suitable for industrial scale production due to straightforward reaction setup.
- Selective Sulfonation: Carbocation intermediate formation ensures regioselective sulfonic acid introduction.
- Versatility: Method adaptable to related sulfonic acid derivatives with functional groups.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted isobutylene compounds .
Scientific Research Applications
2-Acrylamido-2-methyl-1-propane sulfonic acid (AMPS) is a reactive, hydrophilic, sulfonic acid acrylic monomer that is used to alter the chemical properties of a variety of anionic polymers . AMPS exhibits excellent synthesis, surface activity, absorptivity, biological activity, and hydraulic and thermal stability . It is suitable for copolymerization and addition reactions . There are thousands of patents and publications regarding the use of AMPS in several areas .
Applications
- Water Treatment: Polymers containing AMPS offer cation stability, making them useful in water treatment processes . Low molecular weight polymers can inhibit calcium, magnesium, and silica scale in cooling towers and boilers and also aid in corrosion control by dispersing iron oxide . High molecular weight polymers can precipitate solids in the treatment of industrial effluent streams . AMPS can significantly reduce the precipitation of mineral salts, including calcium, magnesium, iron, aluminum, zinc, barium, and chromium .
- Oil Fields: Polymers used in oil field applications need to withstand hostile environments and require thermal and hydrolytic stability, as well as resistance to hard water containing metal ions . AMPS copolymers can inhibit fluid loss in drilling operations where high salinity, temperature, and pressure are present . They can also be used as scale inhibitors, friction reducers, and water-control polymers, as well as in polymer flooding applications .
- Construction: Superplasticizers with AMPS are used to reduce water in concrete formulations, which improves the strength, workability, and durability of the cement mixture . Coatings with AMPS prevent calcium ions from forming as lime on concrete surfaces, thus improving their appearance and durability .
- Medical: When AMPS is added to a hydrogel, it exhibits high water absorbing and swelling capacity, making it suitable for various medical applications . AMPS-added hydrogels also demonstrate uniform conductivity, low electrical impedance, high cohesive strength, and excellent skin adhesion . Polymers derived from AMPS are used as absorbing hydrogels and tackifier agents in wound dressings .
- Detergents: AMPS enhances the washing performance of surfactants by binding multivalent cations and reducing dirt attachments .
- Crop Protection: AMPS increases the bioavailability of pesticides in aqueous-organic formulations in dissolved and nanoparticulate polymer formulations .
- Other Uses: AMPS monomer has a wide variety of uses including textiles, flocculants, dispersants, and scale control agents, as well as well-additives . It is also used in the paper and pulp industry, paint and coatings, and acrylic fiber dyeing aids .
Mechanism of Action
The mechanism of action of 2-methylpropane-1-sulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. This property makes it effective in catalyzing reactions and modifying other molecules. The sulfonic acid group interacts with molecular targets through ionic and hydrogen bonding, influencing the reactivity and stability of the compounds it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-methylpropane-1-sulfonic acid with structurally related sulfonic acids:
Research Findings and Data Trends
- Copolymer Performance : Copolymers of 2-methylpropane-1-sulfonic acid with acrylamide exhibit higher water absorption (up to 500 g/g) compared to sodium sulfonate-based polymers.
Q & A
Q. What are the recommended laboratory-scale synthesis methods for 2-methylpropane-1-sulfonic acid?
Methodological Answer:
- Sulfonation Reactions : Use sulfonation of 2-methylpropene with sulfuric acid or sulfur trioxide under controlled conditions. For derivative synthesis, convert sulfonic acids to sulfonyl chlorides using reagents like PCl₅ .
- Purification : Employ recrystallization or column chromatography to isolate the product. Validate purity via melting point analysis and thin-layer chromatography (TLC).
Q. How can researchers characterize the structure of 2-methylpropane-1-sulfonic acid?
Methodological Answer:
- NMR Spectroscopy : Utilize ¹H and ¹³C NMR with internal standards like 3-(Trimethylsilyl)propane-1-sulfonic acid (DSS-d₆) for chemical shift referencing. Key peaks include the sulfonic acid proton (~11-13 ppm) and methyl groups (~1.2 ppm) .
- FT-IR Analysis : Confirm the sulfonic acid group via S=O stretching vibrations (1030–1200 cm⁻¹) and O-H stretches (2500–3000 cm⁻¹).
Q. What analytical techniques are suitable for identifying impurities in 2-methylpropane-1-sulfonic acid?
Methodological Answer:
- HPLC/LC-MS : Use reverse-phase chromatography with UV detection (λ = 210–220 nm) and mass spectrometry to detect trace impurities. Compare retention times with reference standards (e.g., propanoic acid derivatives) .
- Ion Chromatography : Quantify sulfonate counterions (e.g., sodium) using conductivity detection.
Q. What are the optimal storage conditions for 2-methylpropane-1-sulfonic acid?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C in a desiccator to avoid moisture absorption, as sulfonic acids are hygroscopic .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) for 2-methylpropane-1-sulfonic acid?
Methodological Answer:
Q. What advanced synthetic routes enable functionalization of 2-methylpropane-1-sulfonic acid?
Methodological Answer:
Q. How can titration methods be optimized for quantifying 2-methylpropane-1-sulfonic acid?
Methodological Answer:
Q. What techniques are critical for analyzing copolymers containing 2-methylpropane-1-sulfonic acid?
Methodological Answer:
Q. How can researchers ensure compliance with pharmaceutical regulatory standards during synthesis?
Methodological Answer:
- Pharmacopeial Guidelines : Follow USP/NF protocols for reagent testing (e.g., sulfonic acid purity ≥99.5%) and impurity profiling (e.g., EP-grade reference standards) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility or stability data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
